![molecular formula C21H21F3N4O B6481419 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 887216-60-6](/img/structure/B6481419.png)

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

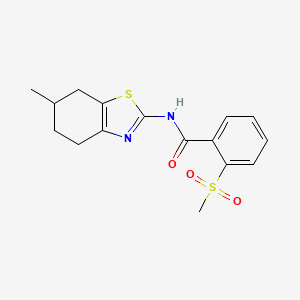

This compound is a complex organic molecule that contains several functional groups, including a benzodiazole, a piperidine, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The benzodiazole and piperidine rings are likely to be planar, while the trifluoromethyl group could add some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and -withdrawing properties of the functional groups. For example, the trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. Researchers have designed and synthesized derivatives based on its structure, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. In vitro assays demonstrated moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

Microtubule Inhibition

Compounds related to this structure have been found to effectively inhibit microtubule assembly formation. In particular, they impact microtubule dynamics, which is crucial for cell division and function. This property could have implications in cancer treatment and other cellular processes .

Antimicrobial Properties

The synthesized derivatives have also been evaluated for their antimicrobial activity. In vitro studies assessed growth inhibition against bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger). These investigations highlight the potential of this compound in combating microbial infections .

Functional Materials

Imidazoles, including this compound, play a role in functional materials. Their versatility allows for applications in areas such as sensors, catalysts, and optoelectronic devices. While specific studies on this compound are limited, its structural features suggest potential in these fields .

Pharmaceuticals

Historically, imidazoles have been widely used in pharmaceuticals due to their diverse biological activities. Although direct studies on this specific compound are scarce, its structural resemblance to known bioactive molecules warrants further investigation for potential drug development .

Solar Cell Dyes and Optical Applications

Emerging research explores imidazole-based compounds as dyes for solar cells and other optical applications. While not directly studied for this compound, its core structure aligns with the requirements for efficient light absorption and energy conversion in photovoltaic devices .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of benzo[d]imidazole, a heterocyclic aromatic organic compound . Benzo[d]imidazole derivatives are known to have a wide range of biological activities and are utilized in a diverse range of applications .

Mode of Action

It is known that benzo[d]imidazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, some benzo[d]imidazole derivatives have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 6457±550 °C, a density of 113±01 g/cm3, and a pKa of 873±010 . These properties could potentially impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of potential targets and modes of action for benzo[d]imidazole derivatives, the specific effects could vary widely .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted vapor pressure is 0Pa at 25℃ , suggesting that it may be stable under normal environmental conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O/c22-21(23,24)15-4-3-5-16(12-15)25-19(29)13-28-10-8-14(9-11-28)20-26-17-6-1-2-7-18(17)27-20/h1-7,12,14H,8-11,13H2,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAPJMLHQWICBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B6481360.png)

![N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6481362.png)

![4-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481374.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B6481378.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)

![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B6481428.png)

![1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B6481436.png)

![4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6481445.png)

![3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine](/img/structure/B6481453.png)